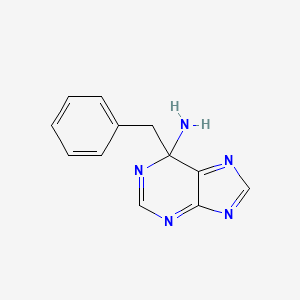
6-benzylpurin-6-amine;6-Benzylaminopurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
6-Benzylaminopurine can be synthesized through various methods. One common synthetic route involves the reaction of adenine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of 6-Benzylaminopurine .
Industrial Production Methods
In industrial settings, the production of 6-Benzylaminopurine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for agricultural and research applications .
化学反应分析
Types of Reactions
6-Benzylaminopurine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of 6-Benzylaminopurine.
Reduction: Reduction reactions can convert 6-Benzylaminopurine into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyladenine derivatives, while substitution reactions can produce a variety of functionalized purines .
科学研究应用
6-Benzylaminopurine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is extensively used in plant biology to study cell division, growth regulation, and tissue culture.
Medicine: Research has explored its potential in promoting wound healing and tissue regeneration.
Industry: It is used in agriculture to enhance crop yield and extend the shelf life of produce.
作用机制
6-Benzylaminopurine exerts its effects by mimicking natural cytokinins, which are plant hormones that regulate cell division and growth. It binds to cytokinin receptors in plant cells, activating signaling pathways that promote cell division and differentiation. This leads to increased growth and development of plant tissues .
相似化合物的比较
Similar Compounds
Kinetin: Another synthetic cytokinin that promotes cell division and growth.
Zeatin: A naturally occurring cytokinin with similar functions.
Thidiazuron: A synthetic cytokinin used in tissue culture and agriculture.
Uniqueness
6-Benzylaminopurine is unique due to its high efficacy in stimulating cell division and its ability to extend the post-harvest life of green vegetables and flowers. Its synthetic nature allows for consistent quality and availability, making it a preferred choice in agricultural and research applications .
属性
分子式 |
C12H11N5 |
|---|---|
分子量 |
225.25 g/mol |
IUPAC 名称 |
6-benzylpurin-6-amine |
InChI |
InChI=1S/C12H11N5/c13-12(6-9-4-2-1-3-5-9)10-11(15-7-14-10)16-8-17-12/h1-5,7-8H,6,13H2 |
InChI 键 |
BKEGSNBFBMHZNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2(C3=NC=NC3=NC=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















